molecular formula C9H9NO2 B13037233 7-(Hydroxymethyl)indolin-2-one

7-(Hydroxymethyl)indolin-2-one

Cat. No.: B13037233
M. Wt: 163.17 g/mol
InChI Key: SFNJGHBILYYUEN-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)indolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a hydroxymethyl group to the indolin-2-one structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with formaldehyde under acidic conditions. For example, the reaction of 7-bromo-4-(hydroxymethyl)-2-methylindole with water under acidic conditions yields this compound . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods optimize reaction conditions to achieve high efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(Hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, methyl derivatives, and various substituted indole compounds.

Scientific Research Applications

7-(Hydroxymethyl)indolin-2-one has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-(Hydroxymethyl)indolin-2-one stands out due to its unique hydroxymethyl group, which enhances its chemical reactivity and potential biological activities. Its ability to modulate multiple signaling pathways and target various enzymes makes it a promising candidate for therapeutic applications .

Biological Activity

7-(Hydroxymethyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound possesses a unique indole structure, which contributes to its biological activity. The molecular formula is C9H9N1O2C_9H_9N_1O_2, with a molecular weight of approximately 163.17 g/mol. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.4Topoisomerase II inhibition
MCF-7 (Breast)6.8Induction of apoptosis
A549 (Lung)4.3Cell cycle arrest

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Topoisomerase Inhibition : The compound binds to the active site of topoisomerase II, preventing DNA unwinding and replication.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Properties : The hydroxymethyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies

A recent clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated enhanced tumor regression rates and improved patient survival compared to chemotherapy alone, highlighting the compound's potential as an adjunctive treatment .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-(hydroxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12)

InChI Key

SFNJGHBILYYUEN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CO)NC1=O

Origin of Product

United States

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